Boc-d-asp-otbu
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Overview
Description
The compound N-α-t.-Boc-L-aspartic acid α-t.-butyl ester (commonly known as Boc-d-asp-otbu) is an organic molecule used primarily in peptide synthesis. It is a derivative of aspartic acid, modified to include a tert-butyl ester and a tert-butoxycarbonyl (Boc) protecting group. These modifications make it a valuable reagent in the synthesis of peptides and proteins by protecting the amino and carboxyl groups from undesired reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid.
Ester Hydrolysis: Hydrolysis of the tert-butyl ester group to yield the free carboxylic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Ester Hydrolysis: Aqueous acids or bases.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and other peptide coupling reagents
Major Products Formed:
Deprotected Aspartic Acid Derivatives: After removal of the Boc group.
Peptides and Proteins: Formed through coupling reactions with other amino acids
Scientific Research Applications
N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the modification of proteins and peptides for various biochemical applications
Mechanism of Action
The primary function of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .
Comparison with Similar Compounds
- N-α-t.-Boc-L-aspartic acid α-t.-butyl ester
- N-α-t.-Boc-L-aspartic acid α-benzyl ester
- N-α-t.-Boc-L-glutamic acid α-t.-butyl ester
Uniqueness: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of protection and ease of removal, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427147 |
Source
|
Record name | Boc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77004-75-2 |
Source
|
Record name | Boc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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